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Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

Get Quote

Executive Summary
2-(Quinolin-6-yl)acetonitrile (CAS: 105602-54-6) is a high-value pharmacophore

intermediate, primarily utilized in the synthesis of type I and type II c-Met (HGFR) kinase

inhibitors, including the FDA-approved therapeutic Capmatinib (Tabrecta). Its biological

relevance lies not only in its role as a synthetic building block but also as a critical scaffold for

Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding pocket of tyrosine kinases.

This guide details the technical screening workflows required to validate this compound's utility.

It moves beyond basic certificate-of-analysis parameters to cover impurity profiling

(genotoxicity/metals), fragment binding kinetics, and downstream functional validation of its

derivatives.

Part 1: Chemical Context & Pharmacophore Logic
The quinoline-6-acetonitrile scaffold serves as a bioisostere for the adenine ring of ATP. In the

context of c-Met inhibitors, the quinoline nitrogen (N1) typically functions as a hydrogen bond

acceptor, interacting with the hinge region of the kinase (specifically Met1160).[1] The

acetonitrile tail provides a versatile handle for cyclization into imidazotriazines or
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imidazopyrimidines, extending the molecule into the hydrophobic back-pocket to ensure

selectivity.

Critical Quality Attributes (CQA) for Biological Use
Before biological screening, the material must pass rigorous chemical profiling. The primary

synthesis route involves Palladium-catalyzed cross-coupling of 6-bromoquinoline with

(trimethylsilyl)acetonitrile. Consequently, the most critical biological interferents are residual

Palladium (Pd) and phosphine ligands, which can produce false positives in enzymatic assays.

Table 1: Critical Impurity Limits for Screening Grade Material

Impurity Type Source
Max Limit
(Screening)

Detection
Method

Biological Risk

Palladium (Pd)
Cross-coupling

catalyst
< 10 ppm ICP-MS

Inhibits kinases

non-specifically;

false IC50

values.

6-

Bromoquinoline
Starting Material < 0.1%

HPLC-UV (254

nm)

Alkylating agent;

potential

cytotoxicity in cell

assays.

Cyanide (Free)
Hydrolysis

byproduct
< 5 ppm

Ion

Chromatography

Mitochondrial

toxicity; false

positives in cell

viability.

Part 2: Screening Strategy 1 — Fragment Binding
Kinetics (SPR)
Objective: To validate the binding affinity of the quinoline core to the c-Met kinase domain prior

to lead optimization. Methodology: Surface Plasmon Resonance (SPR) using a Biacore

systems.
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Rationale
While the full drug (e.g., Capmatinib) has nanomolar potency, the 2-(Quinolin-6-yl)acetonitrile
fragment typically exhibits low-micromolar to high-millimolar affinity. Accurate measurement

requires a high-sensitivity protocol to distinguish specific ATP-pocket binding from non-specific

aggregation.

Protocol: SPR Fragment Screening
Sensor Chip Preparation:

Immobilize biotinylated recombinant human c-Met kinase domain (residues 956-1390)

onto a Streptavidin (SA) sensor chip.

Target Density: Low density (~2000 RU) to minimize mass transport limitations.

Compound Preparation:

Dissolve 2-(Quinolin-6-yl)acetonitrile in 100% DMSO to 100 mM.

Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20,

pH 7.4) to a final DMSO concentration of 2% (v/v).

Prepare a concentration series: 0, 10, 50, 100, 250, 500 µM.

Injection Cycle:

Flow Rate: 30 µL/min.

Contact Time: 60 seconds (association).

Dissociation Time: 120 seconds.

Data Analysis:

Solvent correction is critical due to the high refractive index of DMSO.

Fit data to a 1:1 Steady-State Affinity model (since fragment kinetics are often too fast for

kinetic fitting).
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Success Criterion: A defined

value (typically 50–500 µM) and a square-wave sensorgram shape indicating rapid on/off
rates.

Part 3: Screening Strategy 2 — Downstream
Functional Validation (HTRF)
Objective: To assess the biological activity of derivatives synthesized from the acetonitrile

intermediate. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Rationale
The nitrile group is often converted into a triazine or pyrimidine ring. The resulting molecule

must be screened for its ability to inhibit c-Met autophosphorylation. HTRF is chosen over

ELISA for its "mix-and-read" capability and resistance to fluorescence interference from

quinoline structures.

Protocol: c-Met HTRF Assay
Reagents:

Recombinant c-Met enzyme (0.2 ng/well).

Substrate: Biotin-PolyGT (poly Glu-Tyr).

ATP (at

apparent, typically 10 µM).

Detection: Eu-labeled anti-phosphotyrosine antibody + XL665-labeled Streptavidin.

Workflow:

Compound Transfer: Dispense 10 nL of the derivative (synthesized from 2-(Quinolin-6-
yl)acetonitrile) into a 384-well low-volume white plate.
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Enzyme Addition: Add 5 µL of c-Met enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM

MgCl2, 1 mM DTT, 0.01% Brij-35).

Pre-incubation: Incubate for 15 minutes at RT to allow compound-enzyme binding.

Reaction Start: Add 5 µL of Substrate/ATP mix.

Incubation: 60 minutes at RT.

Detection: Add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer to stop the

reaction).

Read: Measure FRET signal (665 nm/620 nm ratio) on an EnVision reader.

Causality Check:

Why EDTA? It chelates

, instantly stopping the kinase reaction to preserve the phosphorylation state for
measurement.

Why Ratio? The 665/620 nm ratio corrects for well-to-well variability and compound

autofluorescence (common with quinolines).

Part 4: ADMET & Safety Screening
Objective: To predict metabolic liabilities associated with the quinoline-nitrile scaffold.

CYP450 Inhibition
Quinolines are notorious for inhibiting CYP2D6.

Assay: Incubate 2-(Quinolin-6-yl)acetonitrile (10 µM) with human liver microsomes and

specific probe substrates (e.g., Bufuralol for 2D6).

Readout: LC-MS/MS quantification of metabolite formation.

Threshold: >50% inhibition indicates a potential drug-drug interaction risk.
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Nitrile Stability (Cyanide Release)
While aryl acetonitriles are generally stable, metabolic oxidation can release cyanide.

Assay: Incubate with liver microsomes + NADPH for 60 min.

Detection: Derivatization of free cyanide with naphthalene-2,3-dialdehyde and taurine to form

a fluorescent isoindole derivative.

Acceptance: No statistically significant increase in free cyanide compared to negative

control.

Part 5: Visualization of Workflows
Diagram 1: Synthesis & Screening Lifecycle
This diagram illustrates the flow from the raw intermediate to the final biological data point,

highlighting the critical quality gates.
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Caption: Workflow tracking the compound from synthesis through QC gating to parallel

fragment screening and downstream derivative testing.

Diagram 2: c-Met Signaling Pathway Context
Understanding the biological target is essential for interpreting screening results. This diagram

maps the downstream effects of c-Met inhibition.
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Caption: The c-Met signaling cascade. Quinoline derivatives block the ATP pocket of c-Met,

preventing phosphorylation of Gab1 and halting downstream Proliferation (ERK) and Survival

(AKT) signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-2-quinolin-6-yl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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